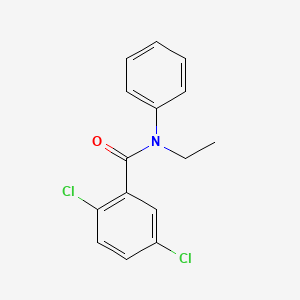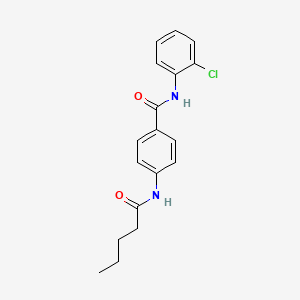![molecular formula C20H22N2O5S B11170617 4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B11170617.png)
4-{[4-(Piperidin-1-ylsulfonyl)phenyl]carbamoyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE is a complex organic compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a carbamoyl group and phenyl acetate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine sulfonyl phenyl intermediate, followed by the introduction of the carbamoyl group and subsequent esterification to form the phenyl acetate. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency in production. Purification processes such as recrystallization, distillation, and chromatography are employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The piperidine sulfonyl group can interact with enzymes or receptors, modulating their activity. The compound may also affect signaling pathways and cellular processes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(PIPERIDINE-1-SULFONYL)PHENOL: Shares the piperidine sulfonyl group but lacks the carbamoyl and phenyl acetate groups.
N-[4-(PIPERIDINE-1-SULFONYL)-PHENYL]-SUCCINAMIC ACID: Contains a similar piperidine sulfonyl phenyl structure with a succinamic acid group.
Uniqueness
4-{[4-(PIPERIDINE-1-SULFONYL)PHENYL]CARBAMOYL}PHENYL ACETATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H22N2O5S |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[4-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H22N2O5S/c1-15(23)27-18-9-5-16(6-10-18)20(24)21-17-7-11-19(12-8-17)28(25,26)22-13-3-2-4-14-22/h5-12H,2-4,13-14H2,1H3,(H,21,24) |
Clé InChI |
GABGURRWYZDQTA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B11170544.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-phenylbutanamide](/img/structure/B11170552.png)


![N-(furan-2-ylmethyl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11170580.png)

![2,4-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170590.png)
![4-{[4-(Furan-2-ylcarbonyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B11170600.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B11170601.png)

![N-{4-[(3-methoxypropyl)sulfamoyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B11170624.png)


